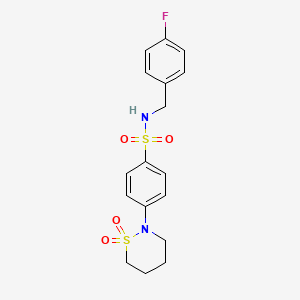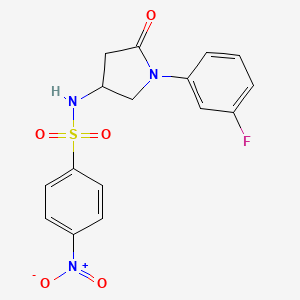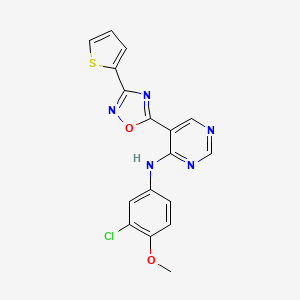![molecular formula C21H19N5OS B2888139 N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 586987-43-1](/img/structure/B2888139.png)
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to have a wide range of biological activities and are often used in the development of kinase inhibitors . .
Mode of Action
Given that it is a pyrazolo[3,4-d]pyrimidine derivative, it is likely to interact with its targets by binding to the atp-binding site of kinases, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As a potential kinase inhibitor, it could affect a variety of signaling pathways involved in cell growth, proliferation, and survival . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. As a potential kinase inhibitor, it could potentially induce cell cycle arrest, apoptosis, or other changes in cell behavior . .
Méthodes De Préparation
The synthesis of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a suitable thiol reagent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Analyse Des Réactions Chimiques
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s insecticidal properties make it a candidate for the development of new insecticides.
Comparaison Avec Des Composés Similaires
N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has similar insecticidal properties but differs in its chemical structure and specific biological activities.
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives: These compounds have shown promising anticancer activity and share a similar core structure with this compound.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCBQMLQJGSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2888061.png)
![(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2888065.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)
![1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2888069.png)
![methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2888070.png)
![4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2888071.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2888073.png)
![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)

![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2888078.png)
